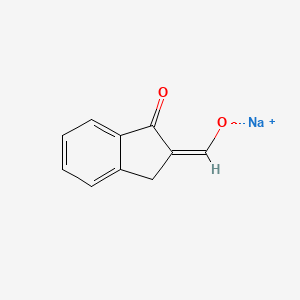
sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of organic solvents and requires careful monitoring of temperature and reaction time .
Industrial Production Methods
化学反応の分析
Types of Reactions
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
科学的研究の応用
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions . Its unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds
2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Known for its use in organic photovoltaics.
2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Utilized in the development of near-infrared organic solar cells.
2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Employed in various organic synthesis reactions.
Uniqueness
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is unique due to its specific sodium salt form, which imparts distinct reactivity and solubility properties compared to other similar compounds . Its structure allows for versatile applications in different fields of research and industry .
生物活性
Sodium (1-oxo-2,3-dihydro-1H-inden-2-ylidene)methanolate is a sodium alkoxide with a unique indene-derived ylidene structure. Its molecular formula is C10H7NaO2 and it has a molecular weight of approximately 182.15 g/mol. This compound exhibits notable biological activity due to its strong basicity and nucleophilic properties, making it a subject of interest in various fields including medicinal chemistry and organic synthesis.
The compound is characterized by the following properties:
- Molecular Formula : C10H7NaO2
- Molecular Weight : 182.15 g/mol
- CAS Number : 1344812-11-8
This compound's biological activity is primarily attributed to its reactivity with various biological targets. The ylidene structure allows it to participate in nucleophilic substitution reactions, which can influence enzyme activity and cellular signaling pathways.
1. Antimicrobial Activity
Preliminary studies have indicated that this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit key metabolic pathways could be explored further for potential therapeutic applications.
2. Anticancer Potential
Research into the anticancer properties of compounds with similar structures suggests that this compound might influence cancer cell proliferation and apoptosis. Investigations into its effects on specific cancer cell lines are warranted.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sodium Methoxide | CH₃ONa | Widely used in organic synthesis; basicity |
| 1-Oxoindole | C₈H₇NO | Known for diverse biological activities |
| Sodium Ethoxide | C₂H₅ONa | Similar reactivity; ethyl group |
The indene-derived structure of this compound may impart distinct reactivity and biological properties compared to these similar compounds.
Study on Antimicrobial Properties
A study examining the antimicrobial efficacy of alkoxide compounds found that those with more complex structures exhibited enhanced activity against Gram-positive bacteria. This suggests that this compound may also show similar or improved antimicrobial effects.
Investigation into Anticancer Activity
Research on indole derivatives has shown that modifications to their structure can lead to significant changes in their anticancer activity. Given the structural similarities, further investigation into how this compound interacts with cancer cells could yield promising results.
特性
分子式 |
C10H7NaO2 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
sodium;(Z)-(3-oxo-1H-inden-2-ylidene)methanolate |
InChI |
InChI=1S/C10H8O2.Na/c11-6-8-5-7-3-1-2-4-9(7)10(8)12;/h1-4,6,11H,5H2;/q;+1/p-1/b8-6-; |
InChIキー |
WIBQGNOSLLZCQA-PHZXCRFESA-M |
異性体SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C\[O-].[Na+] |
正規SMILES |
C1C2=CC=CC=C2C(=O)C1=C[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















